molecular formula C16H18N2OS B5556322 N-(4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

N-(4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Cat. No. B5556322
M. Wt: 286.4 g/mol
InChI Key: GNCQMKIQOYVZPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with phenyl substituents, involves characterized procedures using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. A specific derivative, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was characterized by single crystal X-ray diffraction, demonstrating the compound's crystalline structure and molecular conformation stabilized by intramolecular hydrogen bonds (Özer, Arslan, VanDerveer, & Külcü, 2009).

Molecular Structure Analysis

The crystal structure analysis of derivatives like N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide reveals insights into the orthorhombic space group, molecular geometry, and conformational flexibility. This is supported by experimental and theoretical methods, including X-ray single crystal diffraction and density functional theory (DFT) (Inkaya, Dinçer, Ekici, & Cukurovalı, 2012).

Chemical Reactions and Properties

Various synthetic pathways have been explored for the derivatives of N-(4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide, including reactions mediated by Lawesson's reagent for thionation-cyclization of functionalized enamides. These processes facilitate the introduction of diverse functional groups into the thiazole ring, showcasing the compound's versatile chemical reactivity (Kumar, Parameshwarappa, & Ila, 2013).

Physical Properties Analysis

The physical properties, including solubility, glass transition temperatures (Tg), and thermal stability, have been studied for related compounds. Polyamides derived from similar structural motifs exhibit good solubility in polar organic solvents and provide transparent, flexible films, indicating the impact of the cyclohexane structure on the material's physical characteristics (Yang, Hsiao, & Yang, 1999).

Chemical Properties Analysis

The chemical properties of N-(4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide derivatives have been explored through their antibacterial, antifungal, and anticancer activities. For instance, some derivatives demonstrate significant cytotoxicity against cancer cell lines, highlighting their chemical properties and potential for further investigation in biological and medicinal applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Scientific Research Applications

  • Synthesis and Structural Characterization

    • Synthesis of Derivatives : A range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including the phenyl variant, have been synthesized. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The molecular structure and conformation of one such compound were detailed through crystal X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009).
  • Anticancer Potential

    • Evaluation in Cancer Cell Lines : Novel derivatives of N-(4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide have been evaluated for their anticancer potency on various human cancer cell lines. Some compounds showed significant anticancer activities, surpassing reference drugs in certain cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
  • Antimicrobial Applications

    • Antibacterial and Antifungal Properties : Several N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, including those with phenylamino-thiazole structures, have shown promising antibacterial and antifungal activities. Some of these molecules were more effective than reference drugs against pathogenic strains, particularly Gram-positive bacteria (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
  • Other Applications

    • Synthesis of Mesogenic Materials : Research has also been conducted on the synthesis of mesogenic materials containing thiazole and related heterocyclic cores. These materials are relevant in the creation of liquid-crystalline compounds with unique physical properties, showcasing the versatility of thiazole derivatives in materials science (Seed, 2007).

properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-15(13-9-5-2-6-10-13)18-16-17-14(11-20-16)12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCQMKIQOYVZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

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